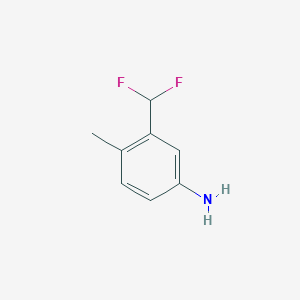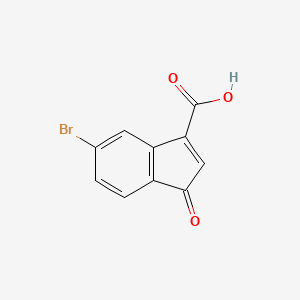
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:
- Preparation of α-aminoamidines.
- Reaction of α-aminoamidines with bis-benzylidene cyclohexanones.
- Isolation and purification of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) in Mycobacterium tuberculosis . These interactions disrupt essential metabolic pathways in the bacteria, leading to their inhibition. Additionally, the compound’s inhibition of β-glucosidase suggests its potential use in regulating glucose metabolism in diabetic patients .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the tetrahydro and diamine groups.
4,5,6,7-Tetrahydroquinazoline: A similar compound with a different substitution pattern.
2,6-Diaminoquinazoline: A compound with similar functional groups but lacking the tetrahydro structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tetrahydro and diamine groups, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13ClN4 |
|---|---|
Peso molecular |
200.67 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroquinazoline-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;/h4,6H,1-3,9H2,(H2,10,11,12);1H |
Clave InChI |
FVPCELFVOLCNGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=NC=C2CC1N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
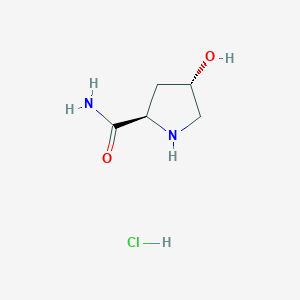
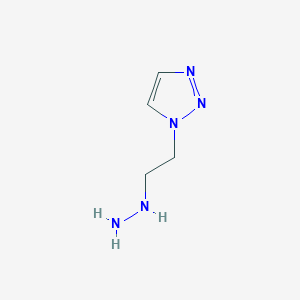
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)
![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

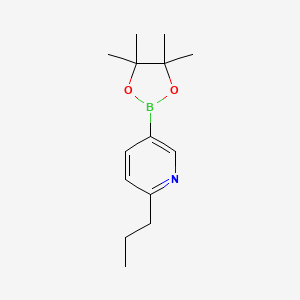

![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
